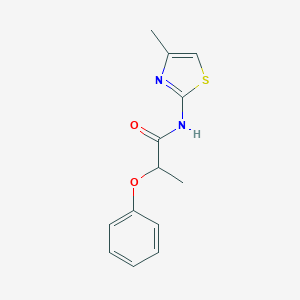
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide, also known as TMCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide is not fully understood. However, it has been suggested that 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide may exert its antitumor activity through the inhibition of tubulin polymerization, which is essential for cell division. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters.
Biochemical and Physiological Effects:
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the proliferation and migration of cancer cells. Furthermore, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit antioxidant and anti-inflammatory activities, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide exhibits high stability and can be stored for extended periods without significant degradation. However, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide also has some limitations for lab experiments. It is highly toxic and poses a significant health hazard. Therefore, appropriate safety measures must be taken when handling 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide.
Future Directions
There are several future directions for the study of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide. One potential direction is the development of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide-based anticancer drugs. Further studies are needed to elucidate the mechanism of action of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide and to optimize its pharmacological properties. In addition, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be used as a building block for the synthesis of novel materials with unique properties. Further studies are needed to explore the potential applications of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in materials science. Finally, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be used as a catalyst for various reactions. Further studies are needed to optimize the catalytic activity of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide and to explore its potential applications in catalysis.
Conclusion:
In conclusion, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it exhibits various biochemical and physiological effects. However, appropriate safety measures must be taken when handling 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide due to its high toxicity. Further studies are needed to explore the potential applications of 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in medicinal chemistry, materials science, and catalysis.
Synthesis Methods
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide can be synthesized through the reaction of 2-pyridinecarboxaldehyde and cyclopropanecarboxylic acid in the presence of 2,2,3,3-tetramethylbutane-1,4-diamine and triethylamine. The resulting product is then purified through recrystallization to obtain 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide in high yields.
Scientific Research Applications
2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. In materials science, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 2,2,3,3-tetramethyl-N-(2-pyridinyl)cyclopropanecarboxamide has been shown to exhibit efficient catalytic activity in various reactions.
properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2,2,3,3-tetramethyl-N-pyridin-2-ylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H18N2O/c1-12(2)10(13(12,3)4)11(16)15-9-7-5-6-8-14-9/h5-8,10H,1-4H3,(H,14,15,16) |
InChI Key |
VPSOXTGELRMRGM-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)





![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)


![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)
